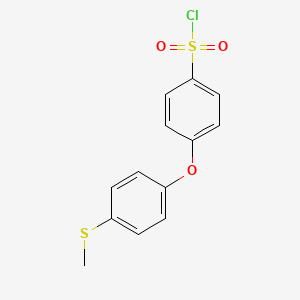

4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride

Description

4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzenesulfonyl chloride core substituted at the 4-position with a phenoxy group. The phenoxy group itself carries a methylthio (-SCH₃) substituent at its para position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to the electrophilic sulfonyl chloride group, which enables nucleophilic substitution reactions. The methylthio group contributes to its electronic and steric profile, influencing reactivity and stability .

Propriétés

IUPAC Name |

4-(4-methylsulfanylphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S2/c1-18-12-6-2-10(3-7-12)17-11-4-8-13(9-5-11)19(14,15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWYAHPGTQUXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride typically involves the reaction of 4-(Methylthio)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Major Products

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfoxide and Sulfone Derivatives: Formed by the oxidation of the methylthio group.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride is in the development of antimicrobial agents. Studies have shown that compounds with sulfonyl chloride moieties exhibit significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The following table summarizes MIC values against selected bacteria:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15 - 30 |

| Escherichia coli | 20 - 50 |

| Pseudomonas aeruginosa | 25 - 60 |

Research indicates that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a potential candidate for antibiotic development.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Material Science

Polymer Chemistry

4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride is utilized in polymer chemistry as a coupling agent and cross-linking agent. Its ability to react with various substrates makes it valuable in synthesizing polymers with enhanced mechanical properties.

- Applications :

- Development of high-performance coatings.

- Improvement of adhesive properties in composite materials.

Conductive Polymers

The compound also plays a role in developing conductive polymers. By incorporating sulfonyl chloride groups into polymer backbones, researchers can enhance the electrical conductivity of materials used in electronic devices.

Environmental Applications

Water Treatment

The compound's reactivity allows it to be used in water treatment processes, particularly for the removal of contaminants through chemical coagulation and flocculation. Its effectiveness in binding to pollutants can aid in developing more efficient water purification systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride. The results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation compared to traditional antibiotics.

Case Study 2: Polymer Development

In another study focusing on polymer applications, researchers synthesized a series of polymers incorporating this sulfonyl chloride derivative. The resulting materials demonstrated improved tensile strength and thermal stability, indicating its potential for industrial applications.

Mécanisme D'action

The mechanism of action of 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. The methylthio group can also participate in oxidation reactions, leading to the formation of sulfoxide or sulfone derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the carbon atom attached to the chlorine atom .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Sulfonyl chlorides with varying substituents on the aromatic rings exhibit distinct electronic and steric properties:

Electron-Donating vs. Electron-Withdrawing Groups

- 4-(4-(Methylthio)phenoxy)benzenesulfonyl Chloride: The methylthio (-SCH₃) group is mildly electron-donating via sulfur’s lone pairs, enhancing the electron density of the aromatic system. This may moderately stabilize the sulfonyl chloride group but reduces its electrophilicity compared to electron-withdrawing substituents .

- 4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl Chloride: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the sulfonyl chloride’s electrophilicity and reactivity in nucleophilic substitutions. This compound is more prone to hydrolysis but is valuable in high-yield coupling reactions .

Steric Considerations

- 4-(2-Methoxyphenoxy)benzenesulfonyl Chloride: The ortho-methoxy group introduces steric hindrance near the sulfonyl chloride, reducing accessibility for nucleophilic attack. This contrasts with the para-substituted target compound, which has minimal steric interference .

Phenoxy vs. Biphenyl Linkages

- Phenoxy-Bridged Compounds: The ether linkage (as in the target compound) introduces flexibility and moderate polarity, making these derivatives suitable for solubility-driven applications in drug delivery .

- Biphenyl Derivatives (e.g., 4'-methoxybiphenyl-4-sulfonyl chloride): The rigid biphenyl framework enhances planarity and π-conjugation, favoring applications in materials science, such as liquid crystals or polymers .

Functional Group Diversity

- 4-(Trifluoromethoxy)benzenesulfonyl Chloride : The trifluoromethoxy (-OCF₃) group combines electron-withdrawing and hydrophobic properties, making this compound ideal for synthesizing fluorinated pharmaceuticals or agrochemicals .

- 4-(4-Methylphenoxy)benzenesulfonyl Chloride: The methyl group (-CH₃) offers minimal electronic perturbation, serving as a baseline for studying substituent effects in sulfonation reactions .

Data Tables

Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride | -SCH₃ (para) | C₁₃H₁₁ClO₃S₂ | 314.80 | Pharmaceutical intermediates |

| 4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride | -CF₃ (para) | C₁₃H₈ClF₃O₃S | 352.71 | High-reactivity synthesis |

| 4'-Methoxybiphenyl-4-sulfonyl chloride | -OCH₃ (para, biphenyl) | C₁₃H₁₁ClO₃S | 282.74 | Materials science |

| 4-(2-Methoxyphenoxy)benzenesulfonyl chloride | -OCH₃ (ortho) | C₁₃H₁₁ClO₄S | 298.74 | Mechanistic studies |

| 4-(Trifluoromethoxy)benzenesulfonyl chloride | -OCF₃ (para) | C₇H₄ClF₃O₃S | 260.62 | Fluorinated agrochemicals |

Table 2: Reactivity Comparison

| Compound | Electrophilicity | Hydrolytic Stability | Steric Hindrance |

|---|---|---|---|

| 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride | Moderate | High | Low |

| 4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride | High | Moderate | Low |

| 4-(2-Methoxyphenoxy)benzenesulfonyl chloride | Low | High | High |

| 4'-Methoxybiphenyl-4-sulfonyl chloride | Moderate | High | Moderate |

Activité Biologique

4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride is a synthetic organic compound with significant potential in biological applications. Its unique structural features, including a sulfonyl chloride group and a methylthio substituent, contribute to its reactivity and biological activity. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H11ClO3S2

- Molecular Weight : 314.80 g/mol

- IUPAC Name : 4-(4-methylsulfanylphenoxy)benzenesulfonyl chloride

The compound is characterized by its sulfonyl chloride group, which is known for its reactivity in nucleophilic substitution reactions. The methylthio group enhances the compound's electrophilicity, making it suitable for various biochemical modifications.

Synthesis

The synthesis of 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride typically involves the reaction of 4-(Methylthio)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group, which is crucial for maintaining its reactivity.

The biological activity of 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride can be attributed to its ability to modify biomolecules, particularly proteins and peptides. The sulfonyl group can enhance the stability and activity of these biomolecules by facilitating various biochemical interactions.

- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles (e.g., amines, alcohols) to form sulfonamide or sulfonate derivatives.

- Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones, potentially altering the compound's biological activity.

Case Studies

- Modification of Proteins : Research has shown that compounds similar to 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride are effective in modifying proteins for enhanced therapeutic efficacy. For instance, studies have highlighted the introduction of sulfonyl groups into peptides to improve their pharmacokinetic properties .

- Cancer Research : In vitro studies have explored the use of sulfonamide derivatives in cancer treatment. Compounds that share structural similarities with 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride have demonstrated antiproliferative effects on various cancer cell lines, indicating potential applications in oncology .

- Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes, showing promise as therapeutic agents in managing diseases linked to enzyme dysregulation .

Data Summary Table

Q & A

Q. What synthetic methodologies are effective for preparing 4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride, and how can reaction conditions be optimized?

The compound can be synthesized via sulfonation and chlorination steps. A common approach involves reacting a methylthiophenoxybenzene precursor with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride. Optimization includes monitoring reaction progress via TLC or HPLC to minimize side products like disulfonated derivatives . Post-synthesis, purification via recrystallization (e.g., using dichloromethane/hexane) is critical, as impurities can affect downstream reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., methylthio group at δ ~2.5 ppm, aromatic protons between δ 7.0–8.0 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~316.8) .

- Melting point analysis : Compare observed mp (e.g., 105–110°C) to literature values to assess purity .

Q. What safety protocols are essential when handling this sulfonyl chloride?

- Use fume hoods to avoid inhalation of vapors (irritant to respiratory tract).

- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, which can cause chemical burns.

- Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

Q. How can researchers mitigate hydrolysis during storage or experimental workflows?

- Use anhydrous solvents (e.g., dry dichloromethane) during reactions.

- Add molecular sieves to storage containers to absorb moisture.

- Monitor hydrolysis via IR spectroscopy (disappearance of S=O stretching at ~1370 cm⁻¹) .

Advanced Research Questions

Q. What strategies can improve regioselectivity in reactions involving this sulfonyl chloride?

- Steric and electronic control : Electron-withdrawing groups on the benzene ring direct sulfonation/chlorination to specific positions. Computational modeling (e.g., DFT) predicts reactive sites .

- Catalytic additives : Use Lewis acids (e.g., AlCl₃) to enhance selectivity in electrophilic substitution .

Q. How does the methylthio-phenoxy moiety influence biological activity in drug discovery applications?

The methylthio group enhances lipophilicity, potentially improving cell membrane permeability. In kinase inhibition studies, this moiety has shown binding affinity to ATP pockets via sulfur-mediated hydrogen bonding . However, metabolic stability must be assessed using liver microsome assays .

Q. What analytical methods are suitable for detecting trace impurities or byproducts in synthesized batches?

- HPLC-MS : Identify disulfonated byproducts (e.g., [M+Cl]⁻ ions at m/z ~351.1) .

- X-ray crystallography : Resolve structural ambiguities in crystalline impurities .

Q. How can computational chemistry guide the design of derivatives with enhanced reactivity or stability?

Q. What role does this compound play in synthesizing polymers or advanced materials?

As a sulfonating agent, it introduces sulfonyl groups into polymers (e.g., polyethersulfones) to enhance thermal stability and ion-exchange capacity. Reaction efficiency depends on monomer solubility and reaction temperature (optimized at 60–80°C) .

Q. How can researchers address contradictory data in literature regarding its reactivity with amines?

Discrepancies may arise from solvent polarity or amine basicity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.